molecular formula C13H29NO4 B12678023 Einecs 285-286-7 CAS No. 85050-14-2

Einecs 285-286-7

Katalognummer: B12678023
CAS-Nummer: 85050-14-2
Molekulargewicht: 263.37 g/mol
InChI-Schlüssel: IYSCAZSJOCYYNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of Einecs 285-286-7 involves the reaction of 3,5,5-trimethylhexanoic acid with 2,2’-iminodiethanol in a 1:1 molar ratio . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.

Analyse Chemischer Reaktionen

Einecs 285-286-7 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Einecs 285-286-7 has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It may be used in biological studies to understand its effects on biological systems.

    Medicine: Research may explore its potential therapeutic applications or effects on health.

    Industry: The compound can be used in industrial processes, including the production of other chemicals and materials.

Wirkmechanismus

The mechanism of action of Einecs 285-286-7 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Einecs 285-286-7 can be compared with other similar compounds, such as:

    3,5,5-trimethylhexanoic acid: A related compound with similar chemical properties.

    2,2’-iminodiethanol: Another compound that can form complexes with various acids. The uniqueness of this compound lies in its specific combination of 3,5,5-trimethylhexanoic acid and 2,2’-iminodiethanol, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

85050-14-2

Molekularformel

C13H29NO4

Molekulargewicht

263.37 g/mol

IUPAC-Name

2-(2-hydroxyethylamino)ethanol;3,5,5-trimethylhexanoic acid

InChI

InChI=1S/C9H18O2.C4H11NO2/c1-7(5-8(10)11)6-9(2,3)4;6-3-1-5-2-4-7/h7H,5-6H2,1-4H3,(H,10,11);5-7H,1-4H2

InChI-Schlüssel

IYSCAZSJOCYYNF-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=O)O)CC(C)(C)C.C(CO)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.